Effective Use Concentration in Soup Base Compared to Disulfide Analog
In a standardized soup base evaluation, bis(2-methylfuran-3-yl)sulfane (the monosulfide) delivered an 'excellent meat flavor' at a concentration of 10 ppm, while the structurally analogous bis(2-methyl-3-furyl)disulfide achieved a 'full meat flavor and a cooked meat aroma' at only 0.2 ppm, representing a 50-fold difference in effective use level [1]. This difference is attributed to the olfactory potency of the disulfide bridge versus the monosulfide linkage [1].
| Evidence Dimension | Effective flavor concentration in soup base (ppm) |
|---|---|
| Target Compound Data | 10 ppm (excellent meat flavor) |
| Comparator Or Baseline | Bis(2-methyl-3-furyl)disulfide: 0.2 ppm (full meat flavor, cooked meat aroma) |
| Quantified Difference | 50-fold higher use concentration required for the monosulfide (10 ppm vs. 0.2 ppm) |
| Conditions | Soup base: 7.3 g of soup base added to 12 oz boiling water; monosulfide dissolved in propylene glycol as 0.1% solution; disulfide purified and used directly [1] |
Why This Matters
Procurement decisions must account for a 50-fold difference in usage rates, which directly impacts cost-in-use and dosing precision in industrial flavor formulations.
- [1] Katz, I., et al. U.S. Patent No. 4,020,175. Certain 3-furyl sulfides. Example II and Column 7. International Flavors & Fragrances Inc., 1977. View Source
